3-碘-2-甲基-5-硝基苯甲酸

描述

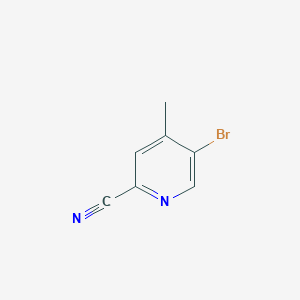

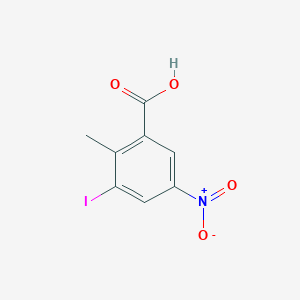

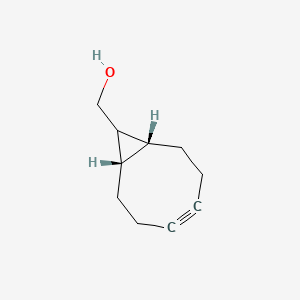

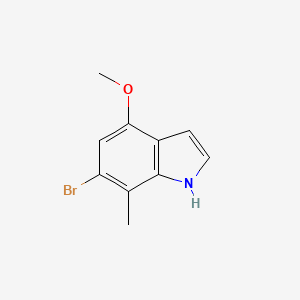

3-Iodo-2-methyl-5-nitrobenzoic acid is a chemical compound . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Like other electrophilic substitutions, nitration of a substituted benzene, where the substituent is electron withdrawing, generally produces the 1,3-isomer .Molecular Structure Analysis

The molecular formula of 3-Iodo-2-methyl-5-nitrobenzoic acid is C8H6INO4 . The average mass is 262.044 Da and the monoisotopic mass is 261.949066 Da .Chemical Reactions Analysis

Nitro compounds can be identified by strong infrared bands . A weak n → π∗ transition occurs in the electronic spectra of nitroalkanes at around 270 nm ; aromatic nitro compounds, such as nitrobenzene, have extended conjugation and absorb at longer wavelengths .Physical And Chemical Properties Analysis

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low .科学研究应用

化学合成和反应

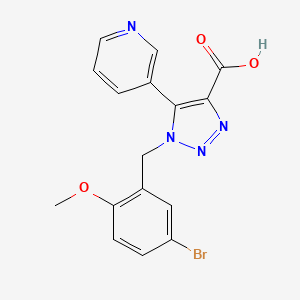

- Castro-Stephens 偶联和环化:已发现 2-碘-3-硝基苯甲酸(与 3-碘-2-甲基-5-硝基苯甲酸相关的化合物)与芳基炔基铜 (I) 试剂的反应会生成 3-芳基-5-硝基异香豆素。该过程涉及 Castro-Stephens 偶联,随后是原位 Cu 催化的环闭合。该研究提供了对这些反应中 6-内环化途径偏好的见解,这与先前关于类似底物的 5-外环化的报道相反 (Woon、E.、Dhami、A.、Mahon、M. 和 Threadgill、M.,2006 年).

环境与绿色化学

- 衍生物的绿色合成:通过环境友好的硝化工艺合成 5-甲基-2-硝基苯甲酸(3-碘-2-甲基-5-硝基苯甲酸的衍生物)突出了绿色化学应用的潜力。该方法使用 HNO3/Ac2O 的混合物,提供对反应速率的高选择性和控制,展示了化学合成中可持续方法的潜力 (Mei、W.-y.、Yao、S.、Yu、M.-j. 和 Yao、R.,2018 年).

溶解度和物理性质

- Abraham 模型溶质描述符:已经研究了 2-甲基-3-硝基苯甲酸(一种相关化合物)在各种有机溶剂中的溶解度。这些研究提供了 Abraham 模型溶质描述符,这对于了解类似化合物(如 3-碘-2-甲基-5-硝基苯甲酸)在不同溶剂中的溶解度行为至关重要 (Hart、E.、Ramirez、A. M.、Cheeran、S.、Barrera、M.、Horton、M. Y.、Wadawadigi、A.、Acree、W. 和 Abraham、M.,2017 年).

在药物化学中的合成和应用

- 药物中间体的合成:3-甲基-2-硝基苯甲酸(与 3-碘-2-甲基-5-硝基苯甲酸密切相关的化合物)已用于合成药物中间体,突出了 3-碘-2-甲基-5-硝基苯甲酸在药物开发中的潜在用途。该应用强调了此类化合物在制造各种药物产品中的重要性 (Yi-fen、C.、Ai-xia、L. 和 Yafei、J.,2010 年).

作用机制

安全和危害

The safety data sheet for nitrobenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

未来方向

属性

IUPAC Name |

3-iodo-2-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUHRLBOOQGPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2-methyl-5-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)

![{[1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl}methylamine hydrochloride](/img/structure/B1523508.png)

![2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1523510.png)

![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1523518.png)

![2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1523522.png)